molecular formula C30H42NOP B580540 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine CAS No. 1237588-12-3

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine

Cat. No.: B580540
CAS No.: 1237588-12-3
M. Wt: 463.646
InChI Key: CCBRRSUORFMQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine is synthesized through a series of chemical reactions involving the coupling of adamantyl groups with morpholinophenylphosphine. The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be efficient and scalable, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, aryl halides, and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .

Major Products

The major products formed from these reactions include arylated amines, hydroaminated alkynes, and monoarylated compounds. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .

Scientific Research Applications

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine involves its role as a ligand in catalytic reactions. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate the activation and transformation of substrates, leading to the formation of desired products. The molecular targets and pathways involved include the activation of aryl halides and amines, enabling their coupling to form new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • Di(1-adamantyl)-2-dimethylaminophenylphosphine
  • tBuXPhos
  • XPhos
  • cataCXium® A
  • BrettPhos
  • JohnPhos
  • PAd2-DalPhos

Uniqueness

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine is unique due to its electronic richness and steric hindrance, which make it highly effective in facilitating various catalytic reactions. Its ability to stabilize reactive intermediates and enhance reaction rates sets it apart from other similar compounds .

Properties

IUPAC Name

bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42NOP/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30/h1-4,21-26H,5-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBRRSUORFMQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676758
Record name 4-{2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]phenyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237588-12-3
Record name 4-{2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]phenyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.